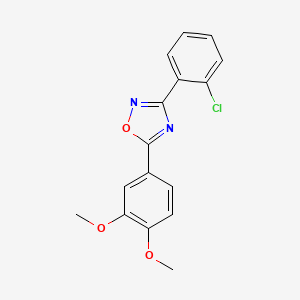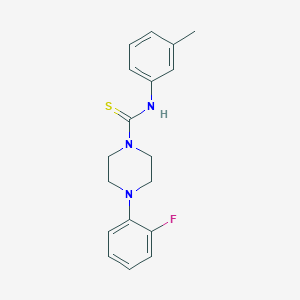![molecular formula C18H16O2 B5877640 [2-(1-naphthylmethoxy)phenyl]methanol](/img/structure/B5877640.png)
[2-(1-naphthylmethoxy)phenyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(1-naphthylmethoxy)phenyl]methanol, also known as NMP, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a white solid that belongs to the class of organic compounds known as phenylmethanols. It has been studied extensively for its potential applications in various fields, including pharmaceuticals, materials science, and biochemistry.
Wirkmechanismus
The mechanism of action of [2-(1-naphthylmethoxy)phenyl]methanol is not well understood. However, it has been suggested that this compound may act as a modulator of various cellular signaling pathways. It has been shown to activate the protein kinase C (PKC) pathway, which is involved in various cellular processes, including cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using [2-(1-naphthylmethoxy)phenyl]methanol in lab experiments is its high purity. This compound is readily available in high purity, which makes it ideal for use in various types of experiments. Additionally, this compound is relatively stable and can be stored for long periods of time without degradation. However, one of the major limitations of using this compound in lab experiments is its relatively high cost.
Zukünftige Richtungen
There are several future directions for research on [2-(1-naphthylmethoxy)phenyl]methanol. One potential direction is the development of new synthetic methods for this compound that are more efficient and cost-effective. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields, including medicine and materials science.
Conclusion:
In conclusion, this compound is a unique chemical compound that has been extensively studied for its potential applications in various fields, including pharmaceuticals, materials science, and biochemistry. The synthesis of this compound is a complex process that involves several steps, and it has been shown to have a variety of biochemical and physiological effects. While there are several advantages to using this compound in lab experiments, there are also some limitations, including its relatively high cost. However, with further research, this compound has the potential to be a valuable tool in various scientific disciplines.
Synthesemethoden
The synthesis of [2-(1-naphthylmethoxy)phenyl]methanol is a complex process that involves several steps. One of the most common methods for synthesizing this compound is the reaction of 2-naphthol with benzyl bromide in the presence of a base such as sodium hydroxide. The resulting product is then reduced using sodium borohydride to yield this compound. Other methods for synthesizing this compound include the use of palladium-catalyzed coupling reactions and the use of Grignard reagents.
Wissenschaftliche Forschungsanwendungen
[2-(1-naphthylmethoxy)phenyl]methanol has been extensively studied for its potential applications in scientific research. One of the most notable applications of this compound is in the field of organic synthesis. It has been used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials.
Eigenschaften
IUPAC Name |
[2-(naphthalen-1-ylmethoxy)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O2/c19-12-15-7-2-4-11-18(15)20-13-16-9-5-8-14-6-1-3-10-17(14)16/h1-11,19H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXTGMFCPSCXYFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2COC3=CC=CC=C3CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

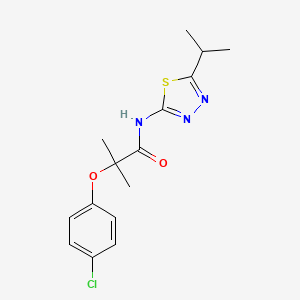
![2-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5877562.png)
![N-(4-{[3-(4-methoxyphenyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxalin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B5877563.png)
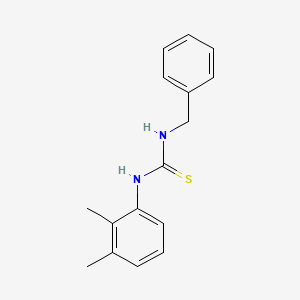


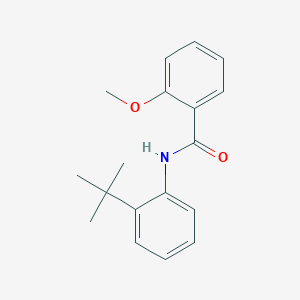

![3,4-dimethoxybenzaldehyde {4-methyl-6-[methyl(phenyl)amino]-5-nitro-2-pyrimidinyl}hydrazone](/img/structure/B5877605.png)

![N-[5-(butyrylamino)-2-chlorophenyl]nicotinamide](/img/structure/B5877628.png)
![N-[4-(isobutyrylamino)phenyl]nicotinamide](/img/structure/B5877629.png)
